molecular formula C15H19N3OS B8674102 N-(5-(3-Methylpentan-3-yl)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 82560-21-2

N-(5-(3-Methylpentan-3-yl)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B8674102
CAS No.: 82560-21-2
M. Wt: 289.4 g/mol
InChI Key: IJCVWAZQEYJVIN-UHFFFAOYSA-N
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Description

N-(5-(3-Methylpentan-3-yl)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C15H19N3OS and its molecular weight is 289.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

82560-21-2

Molecular Formula

C15H19N3OS

Molecular Weight

289.4 g/mol

IUPAC Name

N-[5-(3-methylpentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C15H19N3OS/c1-4-15(3,5-2)13-17-18-14(20-13)16-12(19)11-9-7-6-8-10-11/h6-10H,4-5H2,1-3H3,(H,16,18,19)

InChI Key

IJCVWAZQEYJVIN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC)C1=NN=C(S1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of 3.3 g of 2-amino-5-(1-ethyl-1-methylpropyl)-1,3,4-thiadiazole in 30 ml of tetrahydrofuran were added in one portion 2.8 g of benzoyl chloride. The reaction mixture was stirred at room temperature while a solution of 1.6 g of pyridine in 20 ml of tetrahydrofuran was added dropwise over thirty minutes. Following complete addition, the reaction mixture was heated at reflux for three hours. The mixture was then filtered to remove the pyridine hydrochloride, and the filtrate was washed several times with 1N hydrochloric acid solution. The organic layer was separated and the solvent was removed by evaporation under reduced pressure to provide a yellow gum. The gum was crystallized from ethanol and water to afford 1.85 g of N-[5-(1-ethyl-1-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
2.8 g
Type
solvent
Reaction Step Three

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